molecular formula C19H20N2O8S2 B4984310 3-[[7-(2-carboxyethylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]propanoic acid

3-[[7-(2-carboxyethylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]propanoic acid

Cat. No.: B4984310
M. Wt: 468.5 g/mol
InChI Key: ACCCUFGLUBSMQA-UHFFFAOYSA-N
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Description

3-[[7-(2-carboxyethylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]propanoic acid is a complex chemical compound with a unique structure that holds significant promise for scientific research. Its multifunctional nature enables diverse applications, ranging from drug development to materials science.

Properties

IUPAC Name

3-[[7-(2-carboxyethylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O8S2/c22-18(23)5-7-20-30(26,27)14-1-3-16-12(10-14)9-13-11-15(2-4-17(13)16)31(28,29)21-8-6-19(24)25/h1-4,10-11,20-21H,5-9H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCCUFGLUBSMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)NCCC(=O)O)C3=C1C=C(C=C3)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[7-(2-carboxyethylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]propanoic acid typically involves multiple steps, including the introduction of sulfonyl and carboxyethylsulfamoyl groups to the fluorenyl core. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[7-(2-carboxyethylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[[7-(2-carboxyethylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]propanoic acid has numerous scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[[7-(2-carboxyethylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[[7-(2-carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid: A closely related compound with a similar structure and multifunctional properties.

    2-[(2-carboxyethylsulfanylthiocarbonyl)sulfanyl]propanoic acid:

Uniqueness

3-[[7-(2-carboxyethylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]propanoic acid stands out due to its unique combination of sulfonyl and carboxyethylsulfamoyl groups attached to the fluorenyl core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

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